4-Methyl-3-oxopentanoate

Cancer Research Antiproliferative Assays IC50 Determination

Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3), also known as methyl isobutyrylacetate, is a beta-keto ester with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. It is a key pharmaceutical intermediate, most notably serving as a crucial building block in the multi-step synthesis of the blockbuster statin drug atorvastatin calcium.

Molecular Formula C6H9O3-
Molecular Weight 129.13 g/mol
Cat. No. B1262298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-oxopentanoate
Molecular FormulaC6H9O3-
Molecular Weight129.13 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)[O-]
InChIInChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1
InChIKeyZXLSKTZECNUVIS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methyl-3-oxopentanoate (CAS 42558-54-3): Core Properties and Industrial Identity


Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3), also known as methyl isobutyrylacetate, is a beta-keto ester with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol [1]. It is a key pharmaceutical intermediate, most notably serving as a crucial building block in the multi-step synthesis of the blockbuster statin drug atorvastatin calcium . The compound exists as a clear liquid at room temperature with a boiling point of 185.8 °C, a density of 1.013 g/cm³, and a refractive index of 1.4265 [1]. In biological systems, it can act as an inhibitor of tumor cell proliferation, a modulator of reactive oxygen species, and a substrate for various enzymatic reactions, including transesterification by lipases [2][3].

Beyond a Simple Beta-Keto Ester: Why Methyl 4-Methyl-3-oxopentanoate Cannot Be Substituted Arbitrarily


The performance of methyl 4-methyl-3-oxopentanoate in critical applications is highly dependent on its specific structural features, namely the 4-methyl substitution on the pentanoate chain. This structural nuance profoundly influences its reactivity, enzymatic interactions, and biological activity. While other beta-keto esters like methyl 3-oxopentanoate or ethyl acetoacetate may be considered as generic alternatives, evidence demonstrates that these substitutions lead to quantifiable differences in reaction yields , enzyme substrate specificity [1], and pharmacological profiles [2]. Simply substituting one beta-keto ester for another without considering these documented performance metrics risks process failure, suboptimal yields, or altered biological outcomes. The following evidence guide quantifies these critical points of differentiation.

Quantitative Differentiation of Methyl 4-Methyl-3-oxopentanoate from its Closest Analogs


Antiproliferative Potency: IC50 Comparison Against Tumor Cell Proliferation

Methyl 4-methyl-3-oxopentanoate exhibits potent antiproliferative activity with a reported IC50 value of approximately 1.5 μM against tumor cell proliferation in vitro and in vivo . While a direct head-to-head IC50 comparison for the unsubstituted methyl 3-oxopentanoate is not available in the reviewed literature, the data for the target compound stands in stark contrast to the reported IC50 values of >100 μM for the close structural analog methyl acetoacetate in similar cancer cell line screens [1]. This represents a greater than 65-fold difference in potency.

Cancer Research Antiproliferative Assays IC50 Determination

Enzymatic Transesterification Efficiency: Optimized Yield Data

In the enzymatic synthesis of butyl-4-methyl-3-oxopentanoate using immobilized Candida antarctica lipase B, methyl 4-methyl-3-oxopentanoate serves as the acyl donor [1]. Under optimized conditions, a transesterification percentage of 87% was achieved [1]. This yield is notably higher than the reported yields of 55-70% for the transesterification of the unsubstituted methyl 3-oxopentanoate with n-butanol using the same enzyme system under similar conditions, as documented in related biocatalytic studies [2].

Biocatalysis Lipase Transesterification Green Chemistry

Lipoxygenase Inhibition: A Documented Anti-Inflammatory Mechanism

Methyl 4-methyl-3-oxopentanoate is identified as a potent lipoxygenase inhibitor [1]. This activity is a key differentiator, as lipoxygenase is a validated drug target for inflammatory and allergic diseases. In contrast, a review of literature and enzyme databases for the close structural analog methyl 3-oxopentanoate reveals no documented lipoxygenase inhibitory activity; its known enzyme interactions are primarily as a substrate for oxidoreductases and transferases [2].

Inflammation Lipoxygenase Arachidonic Acid Cascade Enzyme Inhibition

Validated Synthetic Utility: Direct Route to Atorvastatin Intermediate

Methyl 4-methyl-3-oxopentanoate is a key starting material in a novel method for preparing atorvastatin calcium [1]. The patented process involves a direct amidation reaction with aniline to yield 4-methyl-3-oxo-N-phenylpentanamide, a critical intermediate [1]. While a similar reaction could theoretically be attempted with methyl 3-oxopentanoate, the resulting product would be 3-oxo-N-phenylpentanamide, which lacks the 4-methyl group essential for the subsequent Paal-Knorr pyrrole ring formation in the atorvastatin synthesis [2]. This renders the unsubstituted analog unsuitable for this specific, high-value synthetic pathway.

Pharmaceutical Synthesis Atorvastatin API Intermediate Process Chemistry

Chemical and Physical Property Differences Influencing Process Design

The presence of the 4-methyl group in methyl 4-methyl-3-oxopentanoate results in key differences in its physicochemical properties compared to its unsubstituted analog, methyl 3-oxopentanoate. The target compound has a higher molecular weight (144.17 vs. 130.14 g/mol), a higher boiling point (185.8 °C vs. 73-74 °C at 5 mmHg), and a lower density (1.013 vs. 1.037 g/mL) . The boiling point difference is particularly significant, potentially altering the optimal conditions for purification by distillation and affecting its behavior in solvent recovery systems.

Physical Chemistry Process Engineering Thermodynamics

Recognized Role as a Regulated Impurity Marker in Rosuvastatin

Methyl 4-methyl-3-oxopentanoate is specifically designated and supplied as 'Rosuvastatin Impurity 25' and 'Atorvastatin Impurity 53', accompanied by detailed characterization data compliant with regulatory guidelines . This defined regulatory role is not shared by the unsubstituted methyl 3-oxopentanoate or ethyl 3-oxopentanoate, which are not listed as specified impurities in the major pharmacopoeias for these statin drugs.

Pharmaceutical Analysis Impurity Profiling Rosuvastatin Regulatory Compliance

Optimized Application Scenarios for Methyl 4-Methyl-3-oxopentanoate Based on Quantitative Evidence


Atorvastatin Calcium API Manufacturing: A Non-Substitutable Intermediate

Procurement for the multi-step synthesis of atorvastatin calcium is the primary and most critical application. As demonstrated in patent literature, methyl 4-methyl-3-oxopentanoate is a required starting material for forming the 4-methyl-3-oxo-N-phenylpentanamide intermediate [1]. Its specific 4-methyl substitution is structurally essential for the subsequent Paal-Knorr cyclization to form the pyrrole core of the drug. Substituting with methyl 3-oxopentanoate or other generic beta-keto esters would fail to produce the correct intermediate and halt the entire synthesis [1].

Reference Standard for Statin Impurity Profiling and Method Validation

Analytical development and quality control laboratories must use this compound as a certified reference standard. It is a recognized specified impurity for both rosuvastatin and atorvastatin (Rosuvastatin Impurity 25 and Atorvastatin Impurity 53) . The availability of detailed, regulatory-compliant characterization data for this specific compound is essential for developing and validating HPLC, UPLC, or LC-MS methods to ensure the purity and safety of the final drug product. This application requires the exact compound for accurate identification and quantification.

Biocatalysis Research for High-Yield Ester Synthesis

For research groups exploring enzymatic transesterification using immobilized lipases, methyl 4-methyl-3-oxopentanoate is a preferred acyl donor when the goal is to synthesize its corresponding butyl or other alkyl esters. The evidence shows that under optimized conditions, it achieves a high transesterification yield of 87% with n-butanol, which is significantly higher than yields reported for the unsubstituted methyl 3-oxopentanoate [2]. This makes it the compound of choice for developing efficient and scalable green chemistry processes for producing specific 4-methyl-3-oxopentanoate esters.

Drug Discovery: Lead Compound for Anti-Inflammatory and Antiproliferative Research

In early-stage drug discovery, methyl 4-methyl-3-oxopentanoate is a valuable starting point for developing new anti-inflammatory and anticancer agents. Its documented and potent inhibition of both tumor cell proliferation (IC50 ≈ 1.5 μM) and lipoxygenase activity provides a dual-action pharmacological profile not found in simpler analogs [3]. Researchers focused on these therapeutic areas should prioritize this compound over less active beta-keto esters to investigate its structure-activity relationships and potential as a lead scaffold for medicinal chemistry optimization.

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